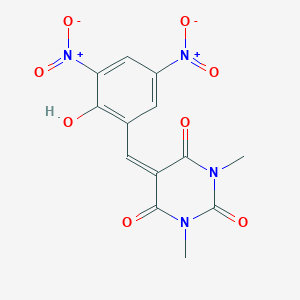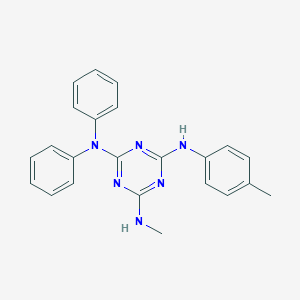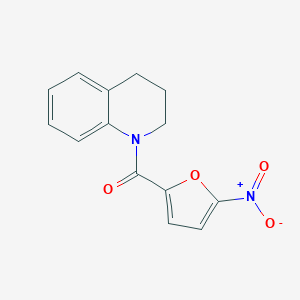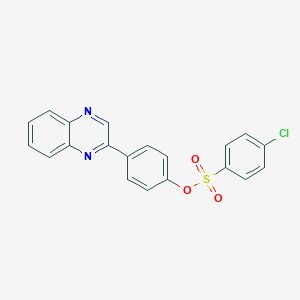![molecular formula C18H13ClN2OS B413677 2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B413677.png)
2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzylidene group, a chloro substituent, and a fused imidazo-thiazole ring system, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 2-chlorobenzaldehyde with 6,8-dimethyl-2-aminobenzothiazole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions to form substituted products
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the parent compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects . Additionally, it may interact with microbial enzymes, leading to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one include other imidazo[2,1-b]thiazole derivatives, such as:
- 2-(2-Bromo-benzylidene)-6,8-dimethyl-benzo[4,5]imidazo[2,1-b]thiazol-3-one
- 2-(2-Fluoro-benzylidene)-6,8-dimethyl-benzo[4,5]imidazo[2,1-b]thiazol-3-one
- 2-(2-Methyl-benzylidene)-6,8-dimethyl-benzo[4,5]imidazo[2,1-b]thiazol-3-one
These compounds share a similar core structure but differ in the substituents on the benzylidene group. The uniqueness of this compound lies in its specific chloro substituent, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C18H13ClN2OS |
|---|---|
Molekulargewicht |
340.8g/mol |
IUPAC-Name |
(2E)-2-[(2-chlorophenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H13ClN2OS/c1-10-7-11(2)16-14(8-10)21-17(22)15(23-18(21)20-16)9-12-5-3-4-6-13(12)19/h3-9H,1-2H3/b15-9+ |
InChI-Schlüssel |
VITPYUXBVHWLNL-OQLLNIDSSA-N |
SMILES |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2)C |
Isomerische SMILES |
CC1=CC(=C2C(=C1)N3C(=O)/C(=C\C4=CC=CC=C4Cl)/SC3=N2)C |
Kanonische SMILES |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B413595.png)
![5-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl acetate](/img/structure/B413596.png)

![2-methoxy-5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B413599.png)
![5-(2,4-DIMETHOXYPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413602.png)

![3-(isobutylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B413606.png)

![N'-(2-Iodobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B413610.png)

![2-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B413615.png)
![4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B413616.png)
![N-[4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-(2,4-ditert-pentylphenoxy)butanamide](/img/structure/B413617.png)

